molecular formula C11H12N4OS2 B2683582 4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one CAS No. 1031557-85-3

4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

Cat. No. B2683582
CAS RN: 1031557-85-3
M. Wt: 280.36
InChI Key: QGHXBPQTUHYQRN-UHFFFAOYSA-N
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Description

4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a useful research compound. Its molecular formula is C11H12N4OS2 and its molecular weight is 280.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Exploration

The compound 4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is part of a class of chemicals with potential applications in pharmaceutical and medicinal chemistry. Research has focused on the synthesis of related compounds, exploring their structural characteristics and potential biological activities. For example, studies have described the synthesis of thioxo-hexahydrobenzo[b]thiopheno[2,3-d]-1,2,4-triazolo[1,5-c]pyrimidines and related compounds, highlighting methods for cyclization of specific thiophene derivatives with aminoketones and carboxylic hydrazides to create complex heterocyclic structures (Pfeiffer, Dollinger, & Langer, 2009).

Antimicrobial and Antitumor Potential

Several studies have explored the biological activities of compounds structurally related to 4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one. For instance, research on thiazolopyrimidines and their derivatives has shown promise as antimicrobial and antitumor agents, with some compounds exhibiting significant antimicrobial activity, although none showed appreciable antitumor activity (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004). Another study involving the synthesis of [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones demonstrated their synthesis via reactions with hydrazonoyl halides, with some derivatives displaying moderate antimicrobial activities (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018).

Novel Synthesis Methods

Research has also focused on developing novel synthesis methods for this class of compounds. One study outlined new routes to pyridino[2,3-d]pyrimidin-4-one and related derivatives, utilizing condensation reactions for the creation of thioxo-dihydropyridino[2,3-d]pyrimidin-4-ones, further emphasizing the versatility and potential for chemical modification within this chemical framework (Hassneen & Abdallah, 2003).

Biological and Pharmacological Activities

Further studies have expanded on the pharmacological potentials of related compounds, including their antimicrobial and potential antitumor activities. For instance, derivatives of pyrido[3′,2′:4,5]thieno[2,3-e]-[1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones have been synthesized and tested, revealing pathways for heterocyclization that may lead to new pharmacologically active agents (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008).

properties

IUPAC Name

8-butyl-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS2/c1-2-3-5-14-9(16)8-7(4-6-18-8)15-10(14)12-13-11(15)17/h4,6H,2-3,5H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHXBPQTUHYQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

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